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Compound of Interest

Compound Name: 2-Ethyl-oxazole-5-carbaldehyde
CAS No.: 1126634-01-2
Cat. No.: B3213765
Get Quote
. J

Executive Technical Summary

2-Ethyl-oxazole-5-carbaldehyde (CAS: Analogous to 118994-86-8) is a bifunctional
heterocyclic building block. It features a 1,3-oxazole core stabilized by a C2-ethyl group and
activated by a C5-formyl group.

In medicinal chemistry, this molecule serves as a critical "masked" dipeptide equivalent and a
rigid linker. Unlike furan derivatives, the oxazole ring exhibits superior metabolic stability, yet
the C5-aldehyde moiety renders it highly reactive toward nucleophiles. The C2-ethyl group
provides steric bulk and weak inductive donation (+1), modulating the ring's electron deficiency
compared to its C2-unsubstituted counterparts.

Core Properties Matrix
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Property Characteristic Implication for Handling

Resistant to electrophilic

Electronic State attack; susceptible to

-deficient heteroaromatic
nucleophiles.

Rapidly forms
C5-Formyl Reactivity High Electrophilicity imines/hemiacetals; prone to

oxidation.

) Stabilizes ring against
C2-Ethyl Effect Inductive Donor (+I) )
hydrolytic cleavage vs. C2-H.

) Low-melting solid/oil Handle as a liquid; store frozen
Physical State . L
(predicted) to prevent polymerization.

Chemical Architecture & Reactivity Logic

The reactivity of 2-Ethyl-oxazole-5-carbaldehyde is governed by the push-pull relationship
between the electron-rich oxygen/nitrogen lone pairs and the electron-withdrawing formyl

group.

Electronic Distribution

e The Oxazole Ring: The O1 atom donates electron density into the ring via resonance, while
N3 withdraws it. This creates a dipole.

e The C5-Formyl Group: Strongly electron-withdrawing (mesomeric -M effect). It depletes
electron density from the C5 position, making the C5-H (if it were present) acidic, but here it
activates the carbonyl carbon for nucleophilic attack.

e The C2-Ethyl Group: Acts as a weak electron donor. This is critical for stability; C2-
unsubstituted oxazoles are prone to deprotonation and ring-opening. The ethyl group blocks
this degradation pathway.

Reactivity Map (DOT Visualization)

The following diagram illustrates the primary reaction pathways and stability bottlenecks.
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Figure 1. Mechanistic pathways for 2-Ethyl-oxazole-5-carbaldehyde.[1] Green arrows indicate
synthetic utility; red arrows indicate degradation risks.

Synthesis Strategy: The "Self-Validating" Protocol

Direct formylation (Vilsmeier-Haack) of 2-ethyloxazole is often low-yielding due to the ring's

electron deficiency. The most robust, chemically reliable route is the Oxidation of the Alcohol
Precursor, derived from the ester. This approach is "self-validating" because the intermediate
alcohol is stable, purifiable, and easy to characterize before the final sensitive oxidation step.

Recommended Route: Ester Reduction-Oxidation
Pathway: Ethyl 2-ethyl-oxazole-5-carboxylate

2-Ethyl-oxazol-5-yl-methanol

Aldehyde.

Step 1: Synthesis of Ethyl 2-ethyl-oxazole-5-carboxylate
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» Method: Cyclodehydration of ethyl 2-chloro-3-oxopropionate with propionamide
(Cornforth/Robinson-Gabriel type).

o Why: This builds the ring with the substituents already in place, avoiding regioselectivity
issues later.

Step 2: Reduction to Alcohol (Protocol)

e Reagents:
(0.6 equiv) in THF at 0°C.
» Procedure:
o Suspend
in anhydrous THF under Argon.
o Add the ester dropwise at 0°C.
o Quench with Fieser method (

mL

mL 15% NaOH,
mL

).

o Checkpoint: Isolate the alcohol. It should be a stable solid/oil. Verify by NMR (methylene
doublet at ~4.6 ppm).

Step 3: Oxidation to Aldehyde (Protocol)

¢ Reagents:

(activated) in DCM or Swern Oxidation.

e Why:
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is mild and avoids over-oxidation to the carboxylic acid, which is a common failure mode with
chromic reagents.

e Procedure:

o

Dissolve alcohol in DCM (0.1 M).

Add activated

[¢]

(10-20 equiv).

[¢]

Stir at RT for 12-24h. Monitor by TLC (Aldehyde moves faster than alcohol).

[e]

Filter through Celite.

o

Critical Step: Evaporate solvent without heating above 30°C to prevent polymerization.

Stability & Storage Guidelines

The stability of 2-Ethyl-oxazole-5-carbaldehyde is compromised by two factors: Autoxidation
and Hydration.

Autoxidation

Like many heteroaromatic aldehydes, this compound is prone to autoxidation to 2-ethyl-
oxazole-5-carboxylic acid.

e Mechanism: Radical chain reaction initiated by trace metals or light.

» Mitigation: Store under Argon/Nitrogen.

Hydrolytic Stability

The oxazole ring is relatively stable to neutral water but sensitive to strong acids.

» Acidic Conditions: Prolonged exposure to pH < 2 leads to ring opening (cleavage of the O1-
C2 bond) to form acyclic acylamino ketones.

» Basic Conditions: Generally stable, but strong bases can induce Cannizzaro reactions on the
aldehyde.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3213765/docs?utm_src=pdf-body#technical-guide-reactivity-stability-of-2-ethyl-oxazole-5-carbaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Storage Protocol

Condition Requirement Reason

Slows polymerization and
Temperature -20°C o

autoxidation.

) Prevents formation of

Atmosphere Argon/Nitrogen .

carboxylic acid.

_ UV light can catalyze radical

Container Amber Glass -

decomposition.

If long-term storage is needed,

store as the acetal (protect
Stabilizer None usually added with ethylene glycol) and

deprotect immediately before

use.

Experimental Workflow: Reductive Amination

One of the most common applications of this scaffold is linking it to an amine.

Step 1: Imine Formation
Mix Aldehyde + Amine (1.0 equiv)
Solvent: DCE or MeOH
Add MgSO4 (drying agent)

Imine formed

Step 2: Reduction
Add NaBH(OACc)3 (1.5 equiv)
Stir at RT for 4-16h

Conversion complete

Step 3: Quench & Workup
Sat. NaHCO3 quench
Extract DCM

Click to download full resolution via product page
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Figure 2: Standard Reductive Amination Workflow.

Critical Note on Reductive Amination: Do not use strong acids (like HCI) to catalyze the imine
formation, as this may degrade the oxazole ring. Use mild Lewis acids (Ti(OiPr)4) or simply
magnesium sulfate to drive equilibrium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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